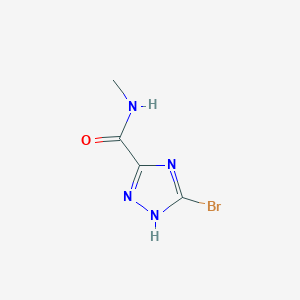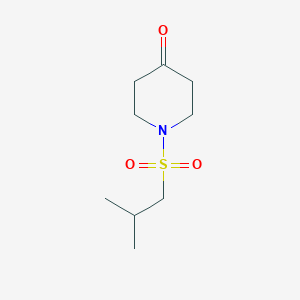
3-bromo-N-méthyl-1H-1,2,4-triazole-5-carboxamide
Vue d'ensemble
Description
3-Bromo-1-methyl-1H-1,2,4-triazole is a halogenated heterocycle . It has the empirical formula C3H4BrN3 and a molecular weight of 161.99 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound is Cn1cnc(Br)n1 . The InChI key is KWGLUDZPAMFWJZ-UHFFFAOYSA-N . These representations provide a way to describe the structure of the molecule in a standard format.Physical And Chemical Properties Analysis
3-Bromo-1-methyl-1H-1,2,4-triazole is a solid substance . Its molecular weight is 161.99 . The compound’s empirical formula is C3H4BrN3 .Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles, y compris les dérivés tels que le 3-bromo-N-méthyl-1H-1,2,4-triazole-5-carboxamide, sont souvent utilisés dans la découverte de médicaments en raison de leur polyvalence et de leur présence dans de nombreux produits pharmaceutiques .
Synthèse organique
Ces composés servent d'intermédiaires clés dans la synthèse organique, aidant à la construction de molécules complexes .
Chimie des polymères
En chimie des polymères, les triazoles peuvent être utilisés pour modifier les polymères ou créer de nouvelles structures de polymères avec des propriétés améliorées .
Chimie supramoléculaire
Les triazoles sont utilisés en chimie supramoléculaire pour concevoir de nouveaux matériaux et étudier les interactions non covalentes .
Bioconjugaison
Ils sont utilisés dans les techniques de bioconjugaison pour attacher des biomolécules à divers substrats ou les uns aux autres .
Imagerie fluorescente
Les triazoles peuvent être incorporés dans des sondes fluorescentes pour des applications d'imagerie dans les systèmes biologiques .
Science des matériaux
En raison de leur stabilité et de leurs propriétés uniques, les triazoles trouvent des applications en science des matériaux pour développer de nouveaux matériaux .
Activité antimicrobienne
Plus précisément, les 1,2,4-triazoles ont été étudiés pour leurs propriétés antibactériennes et leur utilisation potentielle comme agents antibactériens .
Safety and Hazards
This compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Mécanisme D'action
Mode of Action
It’s known that triazole derivatives can interact with various enzymes and receptors in the body, which could potentially lead to therapeutic effects .
Biochemical Pathways
It’s worth noting that triazole compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain unclear .
Result of Action
It’s known that triazole derivatives can have a wide range of biological activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Analyse Biochimique
Biochemical Properties
3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as kinases and proteases, which are crucial for cellular signaling and protein degradation. The compound’s bromine atom allows it to form strong interactions with the active sites of these enzymes, leading to inhibition of their activity . Additionally, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can interact with proteins involved in DNA replication and repair, further influencing cellular processes.
Cellular Effects
The effects of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis . It also affects the expression of genes involved in cell growth and survival, leading to reduced cellular viability. Furthermore, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can modulate metabolic pathways, resulting in changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation . This binding is facilitated by the presence of the bromine atom, which enhances the compound’s affinity for the enzyme’s active site. Additionally, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels. Additionally, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can influence the activity of enzymes involved in lipid metabolism, resulting in alterations in lipid synthesis and degradation.
Transport and Distribution
Within cells and tissues, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and subsequently distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, with higher concentrations observed in organelles such as the mitochondria and nucleus.
Subcellular Localization
The subcellular localization of 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and energy production. Additionally, 3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
Propriétés
IUPAC Name |
5-bromo-N-methyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVOVDZGTQSTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)
![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)
![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)

![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)

![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)